2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-24-14-8-6-12(7-9-14)16(21)11-26-19(22)15-10-13-4-3-5-17(25-2)18(13)27-20(15)23/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVHMHQZPBNXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate , a derivative of the chromene family, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 365.36 g/mol. The structure features a chromene core substituted with methoxy and carboxylate groups, which are pivotal for its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of phenolic precursors with appropriate acylating agents, often under conditions that promote cyclization to form the chromene structure. For instance, derivatives of 2-oxo-2H-chromenes are synthesized using various methods that include condensation reactions and cyclization processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For example:
- In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The IC50 values reported for related compounds range from 1.61 µg/mL to over 1000 µg/mL depending on structural modifications .
Anti-inflammatory Effects
Chromene derivatives have demonstrated anti-inflammatory properties, which are essential in treating chronic inflammatory diseases:
- Mechanistic studies suggest that these compounds inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB signaling. This activity is attributed to the presence of methoxy groups that enhance their interaction with cellular targets .
Antimicrobial Activity
The antimicrobial efficacy of chromene derivatives has also been documented:
- Compounds in this class show activity against a range of microorganisms, including bacteria and fungi. For instance, derivatives have been tested against Helicobacter pylori, showing promising results in inhibiting bacterial growth .
Study 1: Anticancer Efficacy
A study investigating the effects of a related chromene derivative on breast cancer cells found that treatment led to significant apoptosis in cancer cells, with mechanisms involving caspase activation and mitochondrial disruption. The study reported an IC50 value of approximately 10 µM for inducing cell death in MCF-7 cells .
Study 2: Anti-inflammatory Mechanism
In another investigation, a series of chromene derivatives were evaluated for their anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that these compounds significantly reduced nitric oxide production, suggesting a potential application in managing inflammatory conditions .
Data Table
Scientific Research Applications
Biological Applications
-
Pharmacological Activities
- Anticancer Properties : Research indicates that derivatives of chromenes exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain 2-oxo-2H-chromenes can induce apoptosis in cancer cells through the modulation of cell signaling pathways .
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Chromene derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. This makes them valuable in developing new antimicrobial agents .
- Analgesic and Antipyretic Effects
- Antioxidant Properties
Material Science Applications
- Fluorescent Dyes
- Organic Light Emitting Devices (OLEDs)
- Non-linear Optical Materials
Agricultural Applications
- Pesticides
Case Studies
- Anticancer Activity Study
- Antimicrobial Efficacy
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and biological properties of the target compound with related coumarin derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Methoxy groups (e.g., at position 8 in the target compound) enhance electron density, improving binding to biological targets like enzymes or microbial membranes .
- Trifluoromethyl (CF3) groups in 4-(decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate increase lipophilicity, aiding membrane penetration for anti-inflammatory effects .
Crystallographic Behavior :
- Dihedral angles between chromene and aryl groups vary significantly: 48.04° in 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate vs. 62.97° in CF3-substituted analogs. These angles influence packing efficiency and stability .
- Hydrogen-bonding patterns (e.g., C–H···O) in Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate enhance crystal cohesion, relevant for material science applications .
Functional Group Diversity :
Q & A
Q. What synthetic methodologies are employed to prepare 2-(4-methoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate?
The compound can be synthesized via esterification between coumarin-3-carboxylic acid derivatives and 2-(4-methoxyphenyl)-2-oxoethanol. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, catalytic bases like DMAP) are critical to avoid hydrolysis of the reactive intermediates. Similar protocols were used for structurally analogous coumarin esters, where crystallization from ethanol/dichloromethane mixtures yielded pure products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Methoxy groups (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and carbonyl signals (δ ~160–180 ppm for ester/coumarin carbonyls) confirm substitution patterns.
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and coumarin lactone C=O (~1680 cm⁻¹) distinguish functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns, such as loss of methoxy or carbonyl moieties. Reference spectra for related coumarins are available in synthetic studies .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX) resolve challenges in structural determination?
- Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation, CCD detectors) are processed using SHELXT for initial phase solution via direct methods .
- Refinement : SHELXL refines anisotropic displacement parameters and handles disorder. For example, methoxy groups in similar structures showed slight torsional deviations (e.g., C–O–C–C torsion angles ~10°), requiring constrained refinement .
- Validation : Tools like PLATON check for missed symmetry, twinning, or hydrogen-bonding inconsistencies.
Q. What role do dihedral angles play in the compound’s molecular conformation and stability?
The dihedral angle between the coumarin core and the 4-methoxyphenyl group (e.g., ~48° in analogous structures) influences packing efficiency and intermolecular interactions. Larger angles reduce π-π stacking but may enhance C–H···O hydrogen bonding. Computational tools (e.g., Mercury ) visualize these angles, while Density Functional Theory (DFT) calculates energy minima for preferred conformers .
Q. How are supramolecular interactions analyzed in the crystal lattice?
- Graph Set Analysis : Classify C–H···O and π-π interactions using Etter’s formalism. For example, zig-zag C9 chains along the c-axis in related compounds arise from C3–H3···O3 interactions (d = ~2.5 Å, θ = ~150°) .
- Hirshfeld Surfaces : CrystalExplorer quantifies interaction contributions (e.g., O···H contacts ~25% of surface area) and identifies weak interactions like C–H···π bonds .
Methodological Considerations
Q. How to resolve contradictions in crystallographic data between similar coumarin derivatives?
- Compare unit cell parameters (e.g., a, b, c lengths) and space group symmetry (e.g., P2₁/c vs. P-1). For example, substituent bulkiness (e.g., trifluoromethyl groups) can shift dihedral angles by ~20–40°, altering packing motifs .
- Validate data using Rint values (<5% for high-quality datasets) and residual electron density maps to exclude artifacts .
Q. What strategies optimize the compound’s biological activity profiling?
- Structure-Activity Relationships (SAR) : Modify the 8-methoxy group to assess impacts on bioactivity (e.g., antiviral or anti-inflammatory effects). Analogous coumarins showed enhanced activity with electron-withdrawing substituents .
- In Silico Screening : Docking studies (e.g., AutoDock Vina ) predict binding affinities to targets like cyclooxygenase-2 or bacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
